Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)-
CAS No.: 75638-63-0
Cat. No.: VC17140933
Molecular Formula: C28H40N6O5
Molecular Weight: 540.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75638-63-0 |
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Molecular Formula | C28H40N6O5 |
Molecular Weight | 540.7 g/mol |
IUPAC Name | (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
Standard InChI | InChI=1S/C28H40N6O5/c1-19(32-27(38)23(29)16-21-10-12-22(35)13-11-21)26(37)31-18-25(36)34(4)24(17-20-8-6-5-7-9-20)28(39)30-14-15-33(2)3/h5-13,19,23-24,35H,14-18,29H2,1-4H3,(H,30,39)(H,31,37)(H,32,38)/t19-,23+,24+/m1/s1 |
Standard InChI Key | KRWUPJRFKUZPCP-YGOYIFOWSA-N |
Isomeric SMILES | C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound’s IUPAC name is (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide, reflecting its stereochemical complexity and functional groups . Alternative identifiers include:
Identifier Type | Value |
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CAS Registry Number | 75638-63-0 |
DSSTox Substance ID | DTXSID60226547 |
MeSH Entry Term | RX 783016 |
Wikidata ID | Q83106005 |
These identifiers facilitate cross-referencing across chemical databases and literature .
Molecular Formula and Weight
The molecular formula C₂₈H₄₀N₆O₅ corresponds to a monoisotopic mass of 540.7 g/mol, as computed by PubChem . The structure integrates a tyrosine residue (4-hydroxyphenyl), alanine, glycine, and a modified phenylalaninamide moiety, distinguishing it from canonical enkephalins like Met-enkephalin (YGGFM) or Leu-enkephalin (YGGFL).
Structural Characteristics
Primary Sequence and Modifications
The peptide backbone follows the sequence Tyr-Ala-Gly-Phe, with critical substitutions:
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N-terminal modification: An N-(2-(dimethylamino)ethyl) group replaces the native amine at the alanine(2) position.
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C-terminal modification: The phenylalaninamide(4) residue is N(alpha)-methylated, altering hydrophobicity and steric interactions .
These modifications likely enhance metabolic stability by reducing enzymatic degradation, a common limitation of natural enkephalins.
Stereochemistry and Conformational Analysis
The compound’s chiral centers are specified in its IUPAC name:
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Tyrosine: (S)-configuration at position 2.
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Alanine(2): (R)-configuration.
Conformational flexibility is limited, as evidenced by PubChem’s note that 3D conformer generation is disallowed due to excessive flexibility . This suggests potential challenges in crystallographic studies but highlights adaptability in receptor binding.
Synthesis and Physicochemical Properties
Solubility and Stability
The presence of polar groups (e.g., dimethylaminoethyl) and aromatic rings suggests:
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Solubility: Moderate water solubility due to ionizable amines, with enhanced lipid solubility from methyl and phenyl groups.
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Stability: Resistance to aminopeptidases due to N-methylation and alkylation, as observed in similar enkephalin analogues .
Pharmacological Profile
Opioid Receptor Interactions
As an enkephalin derivative, this compound is hypothesized to target delta (δ) and mu (μ) opioid receptors. Structural similarities to [D-Ala², N-MePhe⁴]-enkephalin (DAMGO), a selective μ-opioid agonist, suggest potential μ-receptor affinity . The dimethylaminoethyl group may further modulate receptor binding kinetics by introducing cationic character at physiological pH.
Biologic Activity
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